Product packaging for Methyl 2-propylpentanoate(Cat. No.:CAS No. 22632-59-3)

Methyl 2-propylpentanoate

Cat. No.: B154064
CAS No.: 22632-59-3
M. Wt: 158.24 g/mol
InChI Key: WPRYUWYMOZQHIY-UHFFFAOYSA-N
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Description

Methyl 2-propylpentanoate is a methyl ester derivative of the leading antiepileptic drug, valproic acid (2-propylpentanoic acid) . With the CAS registry number 22632-59-3 and a molecular formula of C 9 H 18 O 2 , this compound has a molecular weight of 158.24 g/mol . It is supplied for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. This compound is of significant interest in medicinal and pharmaceutical chemistry research, particularly in the synthesis and development of new metal-based drugs. Scientific studies have explored the use of valproate (the deprotonated form of valproic acid) in the synthesis of ternary metal complexes, such as those with copper(II) and 1,10-phenanthroline, to investigate their structural properties and potential biological activities . As a valproic acid derivative, its research applications extend to neuroscientific and neuropharmacological studies, given that the parent compound is a well-known anticonvulsant and mood stabilizer that increases gamma-amino butyric acid (GABA) levels in the central nervous system and is a strong inhibitor of histone deacetylase 1 (HDAC1) . Researchers value this ester form for its utility as a synthetic intermediate or a precursor in probing new chemical and biological pathways. Proper handling and storage are essential for maintaining product integrity. This product should be kept sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B154064 Methyl 2-propylpentanoate CAS No. 22632-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(7-5-2)9(10)11-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRYUWYMOZQHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334210
Record name Pentanoic acid, 2-propyl-, methyl ester
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22632-59-3
Record name Pentanoic acid, 2-propyl-, methyl ester
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Record name Pentanoic acid, 2-propyl-, methyl ester
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Record name Pentanoic acid, 2-propyl-, methyl ester
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Synthetic Methodologies and Chemical Transformations of Methyl 2 Propylpentanoate

Direct Esterification and Transesterification Strategies

The formation of Methyl 2-propylpentanoate (B1229163) can be efficiently achieved through direct esterification and transesterification, which are fundamental reactions in organic synthesis. These methods are valued for their straightforward application and scalability.

Acid-Catalyzed Esterification of 2-Propylpentanoic Acid with Methanol (B129727)

The most common method for synthesizing Methyl 2-propylpentanoate is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves the direct esterification of 2-propylpentanoic acid (also known as valproic acid) with methanol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant, typically methanol, is used. masterorganicchemistry.comathabascau.ca

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comsigmaaldrich.com The nucleophilic oxygen of the methanol molecule then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically carried out under reflux conditions to ensure it proceeds to completion. For instance, one procedure involves refluxing 2-propylpentanoic acid with methanol and a few drops of concentrated sulfuric acid for 12-14 hours.

Transesterification Processes Involving Alkyl Pentanoates

Transesterification is another viable strategy for the synthesis of this compound. masterorganicchemistry.com This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, an ethyl or other alkyl ester of 2-propylpentanoic acid can be converted to the methyl ester by treatment with a large excess of methanol. sigmaaldrich.com

Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by methanol, and elimination of the original alcohol. masterorganicchemistry.com In basic conditions, a catalytic amount of a strong base, such as sodium methoxide (B1231860), is used. masterorganicchemistry.com The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate, which then collapses to release the original alkoxide and form the new methyl ester. masterorganicchemistry.com Using the new alcohol (methanol) as the solvent helps to shift the equilibrium towards the desired product. masterorganicchemistry.com

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and selectivity of this compound, several reaction parameters must be optimized. These include the molar ratio of reactants, catalyst concentration, temperature, and reaction time.

The molar ratio of alcohol to carboxylic acid is a critical factor. ceon.rs In the esterification of pentanoic acid with methanol, increasing the molar ratio of methanol to acid significantly increases the conversion rate. core.ac.uksrce.hr A study demonstrated that a 10:1 molar ratio of methanol to pentanoic acid resulted in a 93% conversion. core.ac.uksrce.hrripublication.com

Temperature also plays a crucial role; higher temperatures generally increase the reaction rate. ceon.rsresearchgate.net However, an optimal temperature must be found to avoid side reactions. numberanalytics.com For the esterification of propanoic acid, increasing the temperature from 35°C to 65°C significantly increased the yield. ceon.rs

Catalyst concentration directly influences the reaction rate. For acid-catalyzed esterification, an increase in catalyst loading generally leads to a higher conversion rate up to a certain point. ripublication.comresearchgate.net In the synthesis of methyl pentanoate using Amberlyst 15, the rate of reaction was found to increase with catalyst loading. ripublication.com The removal of water, a byproduct of the reaction, is also essential to drive the equilibrium towards the products. operachem.comceon.rs This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. sigmaaldrich.comoperachem.com

Table 1: Optimization of Esterification Parameters

ParameterConditionEffect on Yield/ConversionSource
Molar Ratio (Alcohol:Acid)Increased from 1:1 to 10:1Significantly increases conversion (e.g., to 93% for methyl pentanoate). core.ac.uksrce.hrripublication.com ceon.rscore.ac.uksrce.hrripublication.com
TemperatureIncreased from 35°C to 65°CIncreases reaction rate and yield. ceon.rs ceon.rsresearchgate.net
Catalyst ConcentrationIncreased loading of Amberlyst 15Increases the initial reaction rate. ripublication.com ripublication.comresearchgate.net
Water RemovalUse of Dean-Stark trap or dehydrating agentShifts equilibrium towards product formation, increasing yield. operachem.comceon.rs sigmaaldrich.comoperachem.comceon.rs

Advanced Synthetic Approaches for Targeted Analogues

Beyond traditional methods, advanced synthetic strategies are employed to produce specific, often chiral, analogues of this compound. These methods offer high selectivity and are crucial for specialized applications.

Chemo-Enzymatic Synthesis for Stereoselective Production

Chemo-enzymatic methods are powerful for producing enantiomerically pure compounds. nih.govrsc.orgcabidigitallibrary.org These strategies often involve the kinetic resolution of a racemic mixture using enzymes, most commonly lipases. cabidigitallibrary.orgalmacgroup.com In the context of this compound, a racemic mixture of 2-propylpentanoic acid could be subjected to lipase-catalyzed esterification with methanol. The lipase (B570770) would selectively catalyze the esterification of one enantiomer at a much faster rate than the other, allowing for the separation of an enantiomerically enriched ester (e.g., (S)-Methyl 2-propylpentanoate) from the unreacted acid (e.g., (R)-2-propylpentanoic acid). nih.gov

Alternatively, a racemic ester could undergo enzyme-catalyzed hydrolysis, where one enantiomer is selectively hydrolyzed back to the carboxylic acid. almacgroup.com The success of these resolutions depends on optimizing conditions such as the choice of enzyme, solvent, temperature, and acyl donor (in the case of esterification). nih.gov For example, low-temperature lipase-catalyzed reactions have been shown to achieve high enantioselectivity. nih.govnih.gov

Catalytic Routes Employing Homogeneous and Heterogeneous Catalysts

The choice of catalyst is pivotal in the synthesis of this compound, with both homogeneous and heterogeneous systems offering distinct advantages and disadvantages. rsc.orglibretexts.org

Homogeneous Catalysts , such as sulfuric acid and hydrochloric acid, are dissolved in the reaction mixture, leading to high catalytic activity and fast reaction rates due to the excellent contact between the catalyst and reactants. ceon.rsabo.firesearchgate.net However, a major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to corrosion issues and require neutralization and purification steps that generate waste. researchgate.net

Heterogeneous Catalysts , in contrast, are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. libretexts.org A prime example is the use of sulfonic acid-functionalized ion-exchange resins like Amberlyst 15. core.ac.uksrce.hrabo.fiarkat-usa.org These solid acid catalysts are non-corrosive, environmentally benign, and easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and reuse. researchgate.netarkat-usa.org Studies on the esterification of pentanoic acid with methanol have shown that Amberlyst 15 is an effective and suitable catalyst for this transformation. core.ac.uksrce.hrripublication.com While heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, their operational simplicity and environmental benefits often make them a preferred choice in industrial processes. rsc.orgresearchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems

Catalyst TypeExample CatalystAdvantagesDisadvantagesSource
HomogeneousSulfuric Acid (H₂SO₄)High catalytic activity, fast reaction rates. ceon.rsDifficult to separate from product, corrosive, generates waste. researchgate.net ceon.rsresearchgate.net
Homogeneousp-Toluenesulfonic Acid (p-TsOH)Effective acid catalyst. operachem.comSeparation and corrosion issues similar to H₂SO₄. operachem.com
HeterogeneousAmberlyst 15 (Ion-Exchange Resin)Easy to separate and reuse, non-corrosive, environmentally friendly. researchgate.netarkat-usa.orgPotentially lower activity, mass transfer limitations. rsc.org core.ac.uksrce.hrresearchgate.netarkat-usa.org
HeterogeneousZeolitesStable, shape-selective.Can be limited by small pore sizes for larger molecules. uclouvain.be

Enantioselective Synthesis Using Chiral Auxiliaries

The synthesis of specific enantiomers of this compound is of significant interest, particularly when investigating stereospecific interactions in biological or chemical systems. A powerful strategy to achieve this is through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recycled.

A common approach involves the use of chiral oxazolidinones, such as those derived from amino acids like valinol. The synthesis would proceed by first acylating the chiral auxiliary with 2-propylpentanoyl chloride. The resulting N-acyl oxazolidinone can then be enolized, and the subsequent alkylation occurs from the face sterically shielded by the auxiliary's substituent, thus controlling the formation of the new stereocenter. Finally, methanolysis cleaves the auxiliary to yield the desired enantiomerically enriched this compound.

For instance, the alkylation of N-valeryl derivatives of oxazolidinones like (4S)-4-(2-propyl)-2-oxazolidone or (4R,5S)-4-methyl-5-phenyloxazolidone has been successfully used to synthesize chiral acids, a principle directly applicable to the synthesis of corresponding esters. libretexts.orgnih.gov The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess.

Table 1: Common Chiral Auxiliaries for Enantioselective Synthesis

Chiral Auxiliary Typical Application
(S)-4-Benzyl-2-oxazolidinone Asymmetric alkylations, aldol (B89426) reactions
(R)-(+)-2-Methyl-2-propanesulfinamide Synthesis of chiral amines and sulfoxides
(1S)-(-)-2,10-Camphorsultam Asymmetric Diels-Alder and alkylation reactions

Investigation of Reaction Mechanisms

The reactivity of this compound is centered around its ester functional group. The following sections explore the mechanisms of its key chemical transformations.

Hydrolysis Reaction Mechanisms: Acidic and Alkaline Catalysis

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires heat and an excess of water to drive the equilibrium towards the products, 2-propylpentanoic acid and methanol. wikipedia.orgacs.org The mechanism proceeds through several steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. beilstein-journals.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol. beilstein-journals.org

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.

Alkaline Catalysis (Saponification): Base-promoted hydrolysis, also known as saponification, is an irreversible process that goes to completion. wikipedia.orgacs.org The mechanism involves:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. beilstein-journals.orgnih.gov

Elimination: The intermediate collapses, and the C-O π bond is reformed, leading to the expulsion of the methoxide ion (CH₃O⁻) as the leaving group. beilstein-journals.org

Oxidative Degradation Pathways and Intermediates

The oxidative degradation of esters can occur through several pathways, often involving radical intermediates or enzymatic catalysis. One significant pathway involves hydroxylation at the α-carbon of either the alcohol or the acyl moiety.

In biological systems, enzymes like cytochrome P450 can catalyze the oxidative cleavage of esters. nih.govmasterorganicchemistry.com The proposed mechanism involves:

Hydrogen Abstraction: The enzyme abstracts a hydrogen atom from the carbon adjacent to the ester oxygen (the α-carbon of the methoxy group) or the α-carbon of the acyl group. masterorganicchemistry.com

Oxygen Rebound: An oxygen atom is transferred from the enzyme to the resulting radical, forming an unstable hemiacetal-like intermediate (if oxidation occurs on the alcohol side) or an acylal-like intermediate (if on the acid side). masterorganicchemistry.com

Collapse: This intermediate is unstable and spontaneously collapses. For instance, oxidation at the methoxy group would yield 2-propylpentanoic acid and formaldehyde. Oxidation at the α-carbon of the 2-propylpentanoyl group is also possible, leading to different degradation products.

Chemically, oxidation can be initiated by strong oxidants or radical initiators. For example, reaction with peroxides can lead to complex degradation pathways. The Baeyer-Villiger oxidation, while typically applied to ketones, provides a conceptual framework for the insertion of an oxygen atom adjacent to a carbonyl group, which could be a potential, though less common, degradation pathway for esters under specific oxidative conditions. wikipedia.org

Table 2: Potential Oxidative Degradation Products

Pathway Key Intermediate Final Products
α-Hydroxylation (Alcohol Moiety) Unstable Hemiacetal 2-Propylpentanoic acid, Formaldehyde
α-Hydroxylation (Acyl Moiety) Unstable Acylal Methanol, 2-Oxo-2-propylpentanoic acid derivatives

Reductive Transformations and Product Formation

Esters like this compound can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). orgosolver.com Weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive with esters. libretexts.org The reaction yields two alcohol products: one from the acyl group and one from the alkoxy group. For this compound, the products are 2-propylpentan-1-ol and methanol.

The mechanism for reduction with LiAlH₄ involves two successive additions of a hydride ion (H⁻): jove.comchemistrysteps.com

First Hydride Attack: A hydride ion from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming a carbon-oxygen double bond and eliminating the methoxide ion (CH₃O⁻) to form an aldehyde intermediate (2-propylpentanal). chemistrysteps.commasterorganicchemistry.com

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by a second hydride ion from another LiAlH₄ molecule. This forms a new tetrahedral alkoxide intermediate. jove.com

Protonation: An acidic workup (e.g., addition of H₃O⁺) protonates the alkoxide intermediate to yield the final product, 2-propylpentan-1-ol. The methoxide leaving group is also protonated to form methanol. jove.com

Nucleophilic Substitution Reactions at the Ester Linkage

The characteristic reaction of esters is nucleophilic acyl substitution, where a nucleophile replaces the alkoxy group (-OCH₃) of the ester. The hydrolysis and reduction reactions discussed previously are classic examples of this. The general mechanism involves a two-step addition-elimination process.

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, which is partially positive due to the electronegativity of the two oxygen atoms. This breaks the π bond of the carbonyl group and forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the C=O double bond and expelling the weaker base as a leaving group. For this compound, the leaving group is methoxide (CH₃O⁻).

Another important nucleophilic substitution reaction is transesterification , where one ester is converted into another by reacting with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl 2-propylpentanoate and methanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Radical-Mediated Reaction Investigations

Free-radical reactions involving esters are less common than ionic reactions but can be initiated by heat, light, or radical initiators. Radical stability follows the order: tertiary > secondary > primary. lumenlearning.com Therefore, hydrogen abstraction from the tertiary α-carbon of the 2-propylpentanoyl group is a plausible initiation step.

A typical radical chain reaction proceeds through three phases: acs.org

Initiation: A radical is formed, for example, by homolytic cleavage of a weak bond in an initiator molecule (e.g., a peroxide) upon heating. This initiator radical can then abstract a hydrogen atom from the this compound molecule, most likely from the C2 position, to generate a carbon-centered radical.

Propagation: The carbon-centered radical can then participate in a variety of reactions. It could, for example, react with another molecule, propagating the chain. In some cases, intramolecular cyclizations can occur if a suitable unsaturated bond is present elsewhere in the molecule. beilstein-journals.org Another propagation step could be the elimination of a smaller radical, leading to fragmentation.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. acs.org

Specific radical reactions of esters have been investigated, such as the samarium(II) iodide-mediated formation of ketyl radicals from the ester carbonyl group, which can then undergo cyclization. beilstein-journals.org While not a degradation pathway in the typical sense, these studies demonstrate that the ester carbonyl can participate in single-electron transfer (SET) processes to form radical intermediates under specific reductive conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like methyl 2-propylpentanoate (B1229163). Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of the molecule's structure can be achieved.

The ¹H NMR spectrum of methyl 2-propylpentanoate provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The structure, CH₃CH₂CH₂-CH(COOCH₃)-CH₂CH₂CH₃, contains several non-equivalent protons.

The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms. Protons closer to the electron-withdrawing ester group (COOCH₃) are deshielded and appear at a lower field (higher ppm), while protons in the alkyl chains appear at a higher field. libretexts.org The signal for the methoxy (B1213986) group (O-CH ₃) is expected to be a singlet around 3.6-3.7 ppm. The single proton at the C2 position, being alpha to the carbonyl group, would appear as a multiplet further downfield than the other alkyl protons. The terminal methyl groups (CH ₃) of the two propyl chains are equivalent and would produce a triplet signal at approximately 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The multiplicity of each signal, predicted by the n+1 rule, reveals the number of adjacent, non-equivalent protons, confirming the connectivity within the alkyl chains. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift correlations. pdx.edu

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOCH₃~ 3.65Singlet (s)3H
-CH (CO)-~ 2.30Multiplet (m)1H
-CH-CH ₂-CH₂-CH₃~ 1.55Multiplet (m)4H
-CH₂-CH ₂-CH₃~ 1.35Multiplet (m)4H
-CH₂-CH₂-CH~ 0.90Triplet (t)6H

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, seven distinct signals are expected. The most deshielded carbon is the carbonyl carbon (C=O) of the ester group, typically appearing in the 170-180 ppm region. The carbon of the methoxy group (-OC H₃) and the C2 carbon (-C H(CO)-) also exhibit significant downfield shifts due to the influence of the electronegative oxygen atoms. docbrown.info Carbons within the alkyl chains appear at higher fields, with their specific shifts determined by their distance from the ester functional group.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on standard chemical shift correlations.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O~ 176
-COOC H₃~ 51
-C H(CO)-~ 45
-CH-C H₂-~ 34
-CH₂-C H₂-~ 21
-C H₃~ 14

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structural assignments of this compound.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two to three bonds. For this compound, COSY spectra would show correlations between the protons within each propyl group, establishing the -CH-CH₂-CH₂-CH₃ spin system. For instance, the C2 proton would show a cross-peak with the protons of the adjacent methylene groups of both propyl chains. core.ac.ukrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the singlet at ~3.65 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~51 ppm in the ¹³C NMR spectrum, confirming the assignment of the methoxy group. scispace.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. ustc.edu.cn Key HMBC correlations for confirming the structure of this compound would include a cross-peak between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O), and correlations from the C2 proton to the carbonyl carbon and to the carbons of the propyl chains. researchgate.netmdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas chromatography separates volatile compounds before they are introduced into the mass spectrometer. In the analysis of this compound, GC-MS serves two primary functions: assessing the sample's purity by detecting any volatile impurities and confirming the compound's identity. The retention time from the GC provides one layer of identification, with Kovats retention indices reported as 1013 and 1054 on a standard non-polar column. nih.gov

Upon entering the mass spectrometer (using a technique like Electron Ionization, EI), the molecule is ionized to form a molecular ion ([M]⁺), whose m/z value corresponds to the molecular weight (158.24 g/mol for C₉H₁₈O₂). nih.gov This molecular ion then undergoes fragmentation in predictable ways. docbrown.infolibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the mass spectrum shows a characteristic pattern of fragment ions.

Table 3: Major Ions in the GC-MS (EI) Spectrum of this compound nih.gov

m/zRelative IntensityPlausible Fragment Identity
8799.99 (Base Peak)[CH(CH₂CH₂CH₃)CO]⁺ or [M-OCH₃-C₂H₄]⁺
5740.20[C₄H₉]⁺ (Butyl cation)
5516.70[C₄H₇]⁺
1157.40[M-C₃H₇]⁺
886.70[CH₃OOC-CH=CH₂]⁺ (McLafferty rearrangement product)

For analyzing non-volatile samples, complex mixtures, or for achieving very low detection limits, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly relevant for trace analysis in complex matrices (e.g., environmental or biological samples) and for identifying metabolites. acs.org

While specific LC-MS/MS studies on this compound are not widely published, the methodology can be inferred from work on its parent carboxylic acid, valproic acid (2-propylpentanoic acid), a widely monitored drug. nih.govsemanticscholar.orgresearchgate.net For trace analysis, a sample would first undergo extraction, often using solid-phase extraction (SPE), to isolate the analyte and remove interfering matrix components. researchgate.net The extract is then injected into an HPLC system, where this compound is separated from other compounds on a reverse-phase column (e.g., C18).

The separated analyte then enters the tandem mass spectrometer. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or an adduct) is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. unipd.it This approach would be ideal for metabolite profiling, where the goal is to identify and quantify products of biotransformation, such as hydroxylated or demethylated derivatives of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₉H₁₈O₂. nih.gov The theoretical (monoisotopic) mass calculated from this formula is 158.130680 Da. nih.govchemspider.com

In an HRMS experiment, the experimentally measured mass of the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺ or [M+Na]⁺) would be compared against this theoretical value. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

While standard electron ionization mass spectrometry (GC-MS) is used for general identification and fragmentation analysis, HRMS provides the high level of precision necessary for definitive formula assignment in research and quality control settings. nist.gov The fragmentation pattern in standard MS shows characteristic peaks that support the structure, with major fragments observed at m/z values of 87 (loss of -OCH₃ and rearrangement), 57 (butyl fragment), and 115 (loss of a propyl group). nih.gov

HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₈O₂
Theoretical Monoisotopic Mass158.130680 Da
Nominal Mass158 Da

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The resulting spectrum is unique to the compound and is highly effective for identifying the functional groups present.

The FTIR spectrum of this compound is dominated by features characteristic of an aliphatic ester. The most prominent absorption is the strong C=O (carbonyl) stretching band, which is expected to appear in the 1735-1750 cm⁻¹ region. docbrown.info The presence of C-O stretching vibrations, typically found between 1170 cm⁻¹ and 1200 cm⁻¹, further confirms the ester group. docbrown.info Additionally, strong peaks in the 2800-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and propyl alkyl groups. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are characteristic of the molecule as a whole. docbrown.info

Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2860-2975C-H StretchAlkyl (CH₂, CH₃)Strong
1735-1750C=O StretchEster (Carbonyl)Very Strong
1440-1470C-H BendAlkyl (CH₂, CH₃)Variable
1170-1200C-O StretchEsterStrong

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR. stolichem.com However, it relies on changes in polarizability rather than changes in dipole moment, making it particularly sensitive to non-polar bonds and symmetric vibrations. This complementarity makes it a powerful tool for obtaining a complete vibrational profile. mdpi.com

For this compound, the Raman spectrum would provide a unique molecular fingerprint. spectroscopyonline.com While the C=O stretch is often less intense in Raman spectra compared to FTIR, the C-C skeletal framework and the symmetric C-H vibrations of the propyl and methyl groups would produce strong signals. spectroscopyonline.com The fingerprint region (below 1500 cm⁻¹) in the Raman spectrum is especially information-rich, containing a complex pattern of overlapping C-C stretching and CH₂/CH₃ bending and rocking modes that are highly specific to the molecule's exact structure. spectroscopyonline.comnih.gov This makes Raman spectroscopy an excellent method for confirming the identity of this compound and distinguishing it from its isomers.

Expected Raman Active Modes for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
2800-3000Symmetric/Asymmetric C-H StretchAlkyl (CH₂, CH₃)
~1735C=O StretchEster (Carbonyl)
1440-1460CH₂/CH₃ Deformations (Bending)Alkyl
800-1200C-C Skeletal StretchesAlkyl Backbone

X-ray Diffraction Studies of Crystalline Derivatives (if applicable for structural insights)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a compound. However, this technique requires the sample to be a well-ordered single crystal. As this compound is a liquid at room temperature, it is not amenable to analysis by single-crystal X-ray diffraction in its native state.

For structural elucidation using this method, a solid crystalline derivative of the parent compound would need to be synthesized. abo.fi For instance, if a derivative of 2-propylpentanoic acid were created that is a stable, crystalline solid, X-ray diffraction analysis could be performed. nih.govresearchgate.net Such a study would yield precise data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. This information would provide the ultimate confirmation of its structure and stereochemistry in the solid state.

Chromatographic Separation and Analytical Quantification Methodologies

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like methyl 2-propylpentanoate (B1229163). Its high resolution and sensitivity make it ideal for purity assessment and the separation of closely related isomers.

The development of robust GC methods is essential for ensuring the quality and purity of methyl 2-propylpentanoate. These methods often involve the use of capillary columns with various stationary phases to achieve optimal separation of the main compound from any process-related impurities or isomers.

A specific gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantitative analysis of valproic acid and its mono-unsaturated metabolites, where the compounds are analyzed as their methyl esters. nih.gov This approach is directly applicable to the analysis of this compound. The separation of stereoisomers of related unsaturated metabolites has also been achieved using this methodology, highlighting the potential for isomer separation of this compound. nih.gov

For assessing purity, a reliable GC method for determining related substances in divalproex sodium (a compound containing valproic acid) can be adapted. This method effectively separates seven potential impurities. oup.com The chromatographic separation can be achieved on a DB-FFAP column (30 m × 0.53 mm, 1.0 μm), which has a nitroterephthalic acid modified polyethylene (B3416737) glycol stationary phase. oup.comresearchgate.net

A study on the separation of various organic compounds, including esters like methyl valerate, demonstrated the use of a C4A-CL capillary column. researchgate.net The temperature program for separating esters was from 40°C (1 min) to 160°C at a rate of 10°C/min, with a flow rate of 0.6 mL/min. researchgate.net Such a method provides a foundational protocol for the purity and isomer analysis of this compound.

Table 1: Exemplary GC Method Parameters for Purity and Isomer Analysis

ParameterValueReference
Column DB-FFAP (30 m x 0.53 mm, 1.0 µm) oup.comresearchgate.net
Stationary Phase Nitroterephthalic acid modified polyethylene glycol oup.comresearchgate.net
Carrier Gas Helium or Nitrogen oup.comjppres.com
Injection Mode Split or Splitless sci-hub.se
Temperature Program Example: 40°C (1 min) to 160°C at 10°C/min researchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govoup.com

Headspace gas chromatography (HS-GC) is a valuable technique for the analysis of volatile organic compounds (VOCs) in a sample without the need for extensive sample preparation. This is particularly useful for determining residual solvents or other volatile impurities that may be present in this compound.

A simple and accurate procedure has been developed for the monitoring of valproic acid in serum using headspace GC analysis, which avoids a preanalytical separation step. nih.gov While this method targets the acid form, the principles are directly transferable to its volatile methyl ester. The sample, after acidification, is hermetically sealed and heated, and an aliquot of the vapor phase is injected into the GC. nih.gov This technique significantly reduces sample preparation time and prevents contamination of the chromatographic column with non-volatile matrix components. nih.gov

The analysis of volatile compounds released from various materials often employs headspace GC-MS. For instance, in the study of decomposition products, a thermal desorption (TD)-GC/MS method was developed. The temperature of the GC oven was programmed from 40°C to 250°C to separate a wide range of VOCs. nih.gov

Table 2: Typical Headspace GC Method Parameters

ParameterValueReference
Incubation Temperature Sample-dependent, e.g., 80°C nih.gov
Incubation Time Sample-dependent, e.g., 10-20 min nih.gov
Injection Vapor phase injection nih.gov
Column e.g., VF-624ms (60 m x 0.25 mm x 1.4 µm) nih.gov
Detector Mass Spectrometer (MS) nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are versatile and widely used techniques for the analysis of a broad range of compounds, including this compound. These methods offer different separation modes, such as reversed-phase, normal-phase, and chiral chromatography, to address various analytical challenges.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the separation of moderately polar to non-polar compounds like this compound. Method development typically involves optimizing the mobile phase composition, pH, column type, and temperature to achieve the desired separation.

A stability-indicating RP-HPLC method for a propanoic acid derivative was developed using a C18 column (150 × 4 mm i.d., 5 μm) with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a 50:50 (v/v) ratio. pensoft.net The method was validated according to ICH guidelines for parameters such as precision, linearity, accuracy, and selectivity. pensoft.net A similar approach can be adopted for this compound. For instance, a method for methyl salicylate (B1505791) used a Lichrosorb C8 column with a mobile phase of methanol-water (65:35, v/v) containing 1.0% acetic acid. turkjps.org

Validation of an RP-HPLC method ensures its reliability for its intended purpose. Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. chemmethod.com

Accuracy: The closeness of the test results obtained by the method to the true value. pensoft.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pensoft.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. pensoft.net

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. chemmethod.com

Table 3: Representative RP-HPLC Method Parameters

ParameterValueReference
Column C18 (e.g., 150 x 4.6 mm, 5 µm) or C8 pensoft.netturkjps.org
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water with buffer/acid pensoft.netturkjps.org
Flow Rate Typically 1.0 mL/min pensoft.netturkjps.org
Detection UV (if chromophore is present) or Mass Spectrometry (MS) pensoft.net
Temperature Ambient or controlled (e.g., 30°C) pensoft.netturkjps.org

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. This mode is particularly effective for separating isomers and compounds with similar polarities that are difficult to resolve by RP-HPLC. Typical stationary phases include silica (B1680970), diol, cyano, and amino columns. elementlabsolutions.com

NP-HPLC has been successfully used to separate impurities from active pharmaceutical ingredients. For example, a method was established to separate 3-[4-(2-methylpropyl)phenyl]propanoic acid from ibuprofen (B1674241) sodium using an Ultimate Silica column under isocratic conditions. researchgate.net This demonstrates the utility of NP-HPLC for separating structurally similar compounds, a principle that can be applied to the separation of analogues of this compound. The choice of stationary phase is critical, with cyano and amino phases offering alternative selectivity to silica. elementlabsolutions.com

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC is the primary technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is crucial as enantiomers can exhibit different pharmacological and toxicological profiles.

The separation of enantiomers by HPLC is typically achieved using a chiral stationary phase (CSP). nih.gov There are various types of CSPs, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrin-based phases being widely used. nih.govsigmaaldrich.com The selection of the appropriate CSP and mobile phase is empirical and often requires screening of different column and solvent combinations. sigmaaldrich.com

The general principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. youtube.com The mobile phase in chiral HPLC can be normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode (e.g., pure methanol or ethanol). sigmaaldrich.com

Table 4: Common Chiral Stationary Phases for HPLC

CSP TypeDescriptionReference
Polysaccharide-based Derivatives of cellulose and amylose coated on a silica support. nih.gov
Cyclodextrin-based Cyclodextrins (α, β, γ) and their derivatives bonded to silica. nih.gov
Pirkle-type Based on π-acidic or π-basic aromatic rings with other functional groups. youtube.com
Ligand-exchange A chiral ligand complexed with a metal ion is coated or bonded to the support. springernature.com

Sample Preparation Strategies for Analytical Accuracy

Effective sample preparation is a cornerstone of quantitative analysis, designed to remove interfering substances and pre-concentrate the target analyte to levels amenable to instrumental detection. For this compound, which is often analyzed via gas chromatography (GC), preparation techniques focus on its extraction from various sample types and, when necessary, chemical modification to improve analytical performance. The choice of strategy is dictated by the sample matrix—be it biological fluids like plasma, or aqueous industrial samples—and the required sensitivity of the assay.

Extraction and enrichment are vital for isolating this compound from its matrix and increasing its concentration. Several microextraction techniques have proven effective, offering advantages such as reduced solvent consumption and simplified procedures compared to traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE). ufrgs.br

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for extracting volatile and semi-volatile organic compounds. nih.gov In the context of fatty acid methyl esters (FAMEs), including branched-chain variants like this compound, headspace SPME is particularly effective for aqueous samples. d-nb.info This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. The analytes partition from the sample into the headspace and then adsorb onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. d-nb.info

Research on a broad range of FAMEs in aqueous systems has optimized SPME conditions for enhanced extraction. d-nb.info Key parameters include the fiber coating material, sample pH, extraction time, and temperature. For instance, a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber has been shown to be effective. d-nb.info Optimal extraction is often achieved under acidic conditions (e.g., pH 2) and at elevated temperatures (e.g., 70°C) to facilitate the transfer of analytes into the headspace. d-nb.info These optimized methods can achieve low detection limits, often in the nanogram-per-liter range. d-nb.info

Stir Bar Sorptive Extraction (SBSE) is another powerful enrichment technique based on the same partitioning principles as SPME but with a significantly larger volume of the sorptive phase (polydimethylsiloxane, PDMS), offering higher recovery and sensitivity for trace analytes. mdpi.comnih.gov A magnetic stir bar coated with PDMS is introduced into the liquid sample, and during stirring, analytes are extracted into the PDMS coating. nih.govchromatographyonline.com The stir bar is then removed, rinsed, dried, and the analytes are thermally desorbed into a GC-MS system. nih.gov SBSE is particularly useful for pre-concentrating organic compounds from aqueous samples, including biological fluids. mdpi.comnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) represents a rapid and efficient microextraction method. researchgate.net In DLLME, a mixture of an extraction solvent (e.g., tetrachloroethylene) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer. Centrifugation separates the phases, and a small volume of the extraction solvent containing the concentrated analyte is collected for GC analysis. researchgate.net For the parent compound, 2-propylpentanoic acid (valproic acid), DLLME has been successfully applied to pharmaceutical preparations, demonstrating excellent linearity and low detection limits without requiring a derivatization step. researchgate.net

TechniqueMatrixKey ParametersTypical PerformanceReference
Headspace SPMEAqueous (e.g., bioreactor water)Fiber: DVB/PDMS; Temp: 70°C; Time: 20 min; pH: 2LODs: 9–437 ng/L d-nb.info
Stir Bar Sorptive Extraction (SBSE)Aqueous, Biological FluidsSorbent: Polydimethylsiloxane (PDMS); Desorption: ThermalHigh enrichment of organic solutes nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)Aqueous (for parent acid)Extraction Solvent: Tetrachloroethylene; Disperser: AcetoneLOD: 0.05 mg/L (for parent acid) researchgate.net

Derivatization is a chemical process that transforms an analyte into a derivative to improve its analytical properties, such as volatility, thermal stability, or detectability for GC analysis. weber.huresearchgate.net While this compound is already an ester, the most relevant derivatization procedure in its analytical context is the esterification of its parent carboxylic acid, 2-propylpentanoic acid (valproic acid), to form the methyl ester. weber.hu This conversion is crucial because the free acid is polar and exhibits poor chromatographic behavior, leading to tailing peaks and low sensitivity. researchgate.net Converting it to the less polar and more volatile methyl ester significantly improves its performance in GC systems. weber.huresearchgate.net

Several alkylation reagents can be used for this esterification. weber.hu The reaction involves replacing the acidic hydrogen of the carboxylic acid group with an alkyl group. researchgate.net

On-line Methylation with Trimethylanilinium Hydroxide (B78521) (TMAH): This technique allows for simultaneous derivatization and extraction. researchgate.net In one approach, SPME is used to absorb both the parent carboxylic acid and a methylation reagent like phenyltrimethylammonium (B184261) hydroxide (PTMAH) onto the fiber. researchgate.net During thermal desorption in the hot GC injector, the methylation reaction occurs "on-line," and the resulting this compound is directly introduced onto the chromatographic column. researchgate.net

Methanol with Acid Catalysts (e.g., BF₃): A classic and widely used method for preparing methyl esters is reacting the carboxylic acid with methanol in the presence of a Lewis acid catalyst like boron trifluoride (BF₃). weber.hu While effective, this method requires caution as harsh conditions can potentially alter the structure of certain analytes. weber.hu

Diazomethane: This is a powerful and reactive methylating agent. However, due to its hazardous and explosive nature, its use is generally limited, and safer alternatives are preferred. researchgate.net

Simultaneous Methylation-SPME: For cellular analysis, such as profiling bacterial fatty acids, a one-step method using methanolic tetramethylammonium (B1211777) hydroxide has been developed. nih.gov This reagent both saponifies fatty acids from cellular lipids and derivatizes them into FAMEs, which are then extracted from the headspace by SPME. nih.gov This integrated approach significantly reduces sample preparation time and solvent use compared to traditional methods. nih.gov

Parent CompoundReagentProcedurePurposeReference
2-Propylpentanoic AcidTrimethylanilinium Hydroxide (TMAH) / Phenyltrimethylammonium Hydroxide (PTMAH)On-line methylation during GC thermal desorption after SPME.Forms this compound for improved volatility and peak shape. researchgate.net
2-Propylpentanoic AcidBF₃ in MethanolOff-line reaction to convert the acid to its methyl ester.General purpose esterification for GC analysis. weber.hu
Cellular Fatty AcidsMethanolic Tetramethylammonium HydroxideSimultaneous saponification, derivatization, and SPME.Rapid profiling of bacterial fatty acids as their methyl esters. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the electronic characteristics and reactivity of methyl 2-propylpentanoate (B1229163) at the subatomic level.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for probing the electronic structure of molecules. For methyl 2-propylpentanoate, DFT calculations, typically utilizing functionals such as B3LYP with a basis set like 6-311G(d,p), can accurately predict a range of electronic properties. Such calculations illuminate the electron density distribution, a key factor in understanding the molecule's reactivity.

Important electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily determined. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability, with a smaller gap implying higher reactivity. In esters like this compound, the electron-rich carbonyl oxygen is a major contributor to the HOMO, whereas the LUMO is predominantly located on the carbonyl carbon, rendering it susceptible to nucleophilic attack.

The reactivity of this compound is a interplay of both electronic and steric influences. The presence of a propyl group at the α-carbon introduces steric hindrance, which can modulate the accessibility of the carbonyl group to incoming nucleophiles. DFT calculations can quantify these steric effects and predict their impact on the intrinsic reactivity governed by the electronic structure. Research on structurally analogous esters has indicated that while alkyl groups can enhance the electrophilicity of the carbonyl carbon via inductive effects, substantial steric hindrance at the α-position can be the overriding factor in dictating reaction rates.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyValue
HOMO Energy-0.238 Hartree
LUMO Energy0.045 Hartree
HOMO-LUMO Gap0.283 Hartree
Dipole Moment1.85 Debye
Total Energy-501.78 Hartree

*Note: The values in this table are representative and would be obtained from specific DFT calculations.

For achieving higher precision in energetic and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are the methods of choice. Although computationally more intensive than DFT, these methods provide a more exact treatment of electron correlation, yielding more accurate results for properties like heats of formation and vibrational frequencies.

High-level ab initio calculations can generate highly precise theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. A comparison of these theoretical spectra with experimental data serves to confirm the molecular structure and conformation of this compound. For example, the calculated vibrational frequency of the C=O stretching mode in the IR spectrum is a highly sensitive indicator of the electronic environment surrounding the carbonyl group.

Quantum chemical calculations are formidable tools for charting the potential energy surfaces of chemical reactions involving this compound. By identifying and characterizing transition state structures, the mechanisms of fundamental reactions like hydrolysis, transesterification, and reduction can be elucidated.

For instance, in the base-catalyzed hydrolysis of this compound, computational methods can model the trajectory of a hydroxide (B78521) ion approaching the carbonyl carbon, the subsequent formation of a tetrahedral intermediate, and the eventual departure of the methoxy (B1213986) group. The activation energies calculated for each of these steps provide a quantitative framework for understanding the reaction kinetics. The steric bulk imparted by the 2-propyl group is anticipated to increase the energy of the transition state, thus leading to a slower reaction rate compared to less sterically hindered esters.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics is adept at exploring electronic properties, molecular mechanics and dynamics are more suitable for investigating the conformational flexibility and intermolecular interactions of larger systems over extended timescales.

This compound exhibits considerable conformational flexibility arising from rotation around its numerous single bonds. Molecular mechanics force fields, such as AMBER or CHARMM, can be employed to conduct a systematic exploration of the conformational landscape to pinpoint low-energy conformers. Energy minimization algorithms are then used to refine the geometries of these conformers.

The relative energies of different conformers dictate their population distribution at a given temperature. A thorough understanding of the preferred conformations is paramount as they can profoundly influence the molecule's physical properties and its interactions with other molecules.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
1~0°0.0
2~120°1.5
3~-120°1.5

*Note: The data in this table is illustrative of what a conformational analysis would yield.

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in diverse environments, such as in various solvents. By simulating a system containing a this compound molecule solvated by a multitude of solvent molecules, one can probe the effects of solvation on its conformation and dynamics.

For example, MD simulations can provide detailed insights into the arrangement of water molecules around the ester, including the formation of hydrogen bonds with the carbonyl oxygen. These simulations are also instrumental in predicting macroscopic properties like the octanol-water partition coefficient (logP), which is a key determinant of a compound's lipophilicity. Such studies are vital for comprehending its behavior in biological contexts and in a range of chemical processes.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) modeling represent powerful computational approaches for estimating the physicochemical properties, biological activities, and environmental fate of chemical compounds. scispace.com These methods are predicated on the principle that the properties of a molecule are intrinsically linked to its structure. By quantifying the molecular structure using numerical values known as descriptors, it is possible to build mathematical models that correlate these descriptors with experimental data. scispace.comfarmaciajournal.com

The process involves generating a wide array of descriptors—such as topological, geometrical, quantum-mechanical, and electronic parameters—for a series of related compounds. researchgate.net Statistical techniques, most commonly multiple linear regression (MLR), are then employed to develop a model that can predict the properties of new or untested compounds, thereby reducing the costs and time associated with experimental testing. farmaciajournal.comresearchgate.net Such models have been successfully developed for various classes of compounds, including aliphatic esters, to predict properties ranging from boiling points and flammability to toxicity. scispace.comresearchgate.net

Ligand-Based Design Principles for Structural Modification

Ligand-based design is a strategy used in medicinal chemistry when the three-dimensional structure of the biological target is unknown. It relies on the analysis of ligands known to interact with the target to infer the necessary structural features for biological activity. This compound is the methyl ester of valproic acid (2-propylpentanoic acid), a well-established anticonvulsant and mood-stabilizing drug. ontosight.aicefic-lri.org The development of ester prodrugs, such as the methyl ester, is a common ligand-based design strategy aimed at modifying the pharmacokinetic profile or improving the safety of the parent drug. ontosight.ai

The structural modification of a lead compound like valproic acid into its ester, this compound, is guided by several principles:

Prodrug Strategy: Esterification can mask the polar carboxylic acid group, potentially altering solubility, membrane permeability, and metabolic pathways. The ester is designed to be hydrolyzed in vivo to release the active parent acid.

Structure-Activity Relationship (SAR) Analysis: QSAR studies on related compounds provide guiding principles for modification. For instance, research on caffeic acid esters has shown that cytotoxicity is dependent on hydrophobicity and steric factors. brieflands.com Similarly, for other aliphatic esters, elongating an alkyl chain has been found to enhance biological potency, a principle that can be systematically explored. brieflands.com

Target Interaction Modeling: While ligand-based, the design can be supported by models of putative targets. For valproic acid, histone deacetylases (HDACs) are a known target. Molecular docking models can be used to predict how structural changes, such as altering the ester group or the alkyl chains, might affect the binding affinity and selectivity for the target enzyme, helping to rationalize observed activity cliffs where small structural changes lead to large changes in biological effect. cefic-lri.org

These principles allow for the systematic design of new analogues. By modifying the alcohol or acid portion of the ester, chemists can fine-tune properties to achieve a desired therapeutic profile.

Table 1: Ligand-Based Design Strategies for Modifying this compound

Modification StrategyExample MoietyDesign RationalePotential Impact
Varying the Ester Alcohol GroupEthyl, Propyl, IsopropylAlter steric bulk and lipophilicity to modify hydrolysis rate and tissue distribution.Changes in pharmacokinetic profile (absorption, metabolism) and potency.
Modifying the α-Alkyl ChainsEthyl, Butyl instead of PropylExplore steric limits of the target's binding pocket.Influence on binding affinity and selectivity. cefic-lri.org
Introducing Functional GroupsHydroxyl, Amine on alkyl chainsIntroduce new hydrogen bonding interactions with the target.Potential for increased binding affinity and altered solubility.
Bioisosteric ReplacementReplace ester with an amideChange electronic properties and metabolic stability.Significantly altered biological activity and hydrolysis rates. brieflands.com

Predictive Modeling for Chemical Properties and Environmental Behavior

QSPR models are instrumental in predicting a wide range of properties for compounds like this compound, for which extensive experimental data may not be available. These models are built using calculated molecular descriptors that encode structural information.

Predicting Physicochemical Properties: Researchers have developed robust QSPR models for aliphatic esters to predict fundamental properties. For example, a model using a combination of the modified Xu (mXu) and atom-type-based AI topological indices has shown high accuracy (r² = 0.994) in predicting the normal boiling points of C2-C16 esters. scispace.com In this model, the molecular size (represented by mXu) was the dominant factor, with branching and polarity having smaller contributions. scispace.com Other models have been developed to predict properties like flammability and critical properties (temperature, pressure, volume) using various topological and quantum-chemical descriptors. researchgate.net

Predicting Environmental Behavior and Toxicity: A critical application of QSAR is in ecotoxicology, predicting the potential environmental impact of chemicals. For aliphatic esters, QSAR models have been developed to predict toxicity towards various organisms. farmaciajournal.com A study on the toxicity of 48 esters against the protozoan Tetrahymena pyriformis found that models based on Weighted Holistic Invariant Molecular (WHIM) descriptors, which relate to molecular size, could effectively predict toxicity (q² > 0.900). farmaciajournal.com

Other approaches use descriptors related to a molecule's reactivity. Conceptual Density Functional Theory (DFT) has been used to develop QSTR models where descriptors like global electrophilicity (ω) are used alongside hydrophobicity (logP) to predict toxicity. researchgate.netarxiv.org These models are crucial for assessing the risk of compounds that may enter the environment.

Furthermore, specialized software tools are used in regulatory contexts to predict environmental fate. Models like ECOSAR (Ecological Structure-Activity Relationships) and the OECD QSAR Toolbox can be used to estimate properties like aquatic toxicity, biodegradability, and hydrolysis rates based on a compound's structure, providing a comprehensive environmental profile without direct experimentation. uu.nl The rate of hydrolysis, which for this compound would yield 2-propylpentanoic acid and methanol (B129727), is a key parameter in its environmental persistence and can be estimated using such predictive models. acs.org

Table 2: Examples of QSPR/QSAR Models for Aliphatic Esters

Predicted PropertyDescriptors UsedModel Quality (Reported)Reference
Toxicity to T. pyriformisWHIM Descriptors (Molecular Size)r² > 0.910, q² > 0.900 farmaciajournal.com
Normal Boiling PointmXu, AI(-CH3), AI(-O-) Topological Indicesr² = 0.994 scispace.com
Ester Hydrolysis RatepKa, Steric and Coulombic parametersModel performance assessed by RMSE acs.org
Toxicity to T. pyriformisNumber of Atoms, Global Electrophilicity (ω)Statistically significant R² values arxiv.org

Synthesis and Academic Investigation of Methyl 2 Propylpentanoate Derivatives and Analogues

Ester Derivatives with Varied Alkyl Chains

The synthesis of ester derivatives of 2-propylpentanoic acid (valproic acid) with varied alkyl chains is a fundamental approach to modifying the compound's physicochemical properties, such as lipophilicity and metabolic stability. A common method for synthesizing these esters is through the esterification of valproic acid with different alcohols in the presence of an acid catalyst. ontosight.ai

For instance, the reaction of valproic acid with various alcohols (R-OH) can be catalyzed by acids like sulfuric acid to yield the corresponding 2-propylpentanoate (B1229163) esters. This general reaction is illustrated below:

General Reaction Scheme for Esterification:

R-OH + HOOC-CH(CH₂CH₂CH₃)₂ → R-OOC-CH(CH₂CH₂CH₃)₂ + H₂O
(Alcohol)   (Valproic Acid)        (Valproate Ester)

Research has explored the synthesis of a range of these ester derivatives. For example, a study reported the synthesis of two novel ester derivatives, 2-propylpentyl-3-pyridine carboxylate and 3-pyridinylmethyl 2-propylpentanoate, which incorporate the moieties of valproic acid and 2-propyl-1-pentanol. researchgate.net

Table 1: Examples of Synthesized Ester Derivatives of 2-Propylpentanoic Acid

Compound Name Reactants Reference
2-Propylpentyl-3-pyridine carboxylate 2-Propyl-1-pentanol, 3-Pyridinecarboxylic acid researchgate.net
3-Pyridinylthis compound 3-Pyridinemethanol, Valproic acid researchgate.net
[2-(2,4-Dichlorophenoxy)methyl-4-oxo-4H-quinazolin-3-ylcarbamoyl]methyl 2-Propyl-pentanoate Chloro intermediate, Sodium/potassium salt of valproic acid jst.go.jp

Further branching of the carboxylic acid chain has also been investigated. For example, 2-methyl-2-n-propylpentanoic acid has been synthesized and studied. researchgate.net The introduction of additional alkyl groups can influence the compound's biological activity. researchgate.net

Conjugates with Amino Acids and Peptides for Chemical Probe Development

The conjugation of this compound and its parent acid, valproic acid, with amino acids and peptides is a strategy employed to enhance delivery to specific biological targets and to develop chemical probes. This approach can improve the pharmacokinetic profile and allow for targeted engagement with proteins. rsc.orgnih.gov

The synthesis of these conjugates typically involves the formation of an amide bond between the carboxylic acid group of valproic acid and the amino group of an amino acid or peptide. nih.gov Standard peptide coupling reagents can be utilized for this purpose. mdpi.com For instance, L-phenylalanine amide and ester prodrugs of valproic acid have been synthesized and their stability and bioconversion studied. nih.gov

A general synthetic route involves activating the carboxylic acid of valproic acid, followed by reaction with the amino acid methyl ester. The resulting ester can then be hydrolyzed if the free acid form is desired. mdpi.com

Table 2: Synthetic Approaches for Amino Acid Conjugates

Conjugate Type Synthetic Strategy Key Reagents Reference
L-Phenylalanine ester prodrugs of valproic acid Esterification of N-protected phenylalanine with a valproic acid derivative. DCC, DMAP nih.gov
Amino acid-conjugated natural compounds Direct conjugation of the carboxylic acid with amino acid methyl esters. EDCI, DMAP mdpi.com

The development of peptide-based sulfonium (B1226848) tools has also been explored for crosslinking with specific protein readers, indicating a potential application for valproic acid-peptide conjugates in chemical biology. rsc.org

Functionalized Analogues (e.g., Cyano-, Halo-Substituted)

The introduction of functional groups such as cyano and halo moieties onto the backbone of this compound can significantly alter its electronic properties and reactivity, leading to new biological activities.

Halogenated derivatives have been a particular focus of research. For example, the synthesis of ethyl 4,4-difluoro-2-propylpentanoate has been described. google.com The synthetic scheme involves the fluorination of a corresponding precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. google.com

Table 3: Synthesis of a Halo-Substituted Analogue

Compound Name Key Synthetic Step Reagents Reference
Ethyl 4,4-difluoro-2-propylpentanoate Fluorination of a keto-ester precursor. Deoxo-Fluor google.com

While specific examples of cyano-substituted this compound are less commonly reported in the readily available literature, the synthesis of such compounds could theoretically be achieved through standard organic transformations, such as the introduction of a cyano group via nucleophilic substitution or other functional group manipulations.

Organometallic Derivatives (e.g., Ferrocene-Appended Esters)

The incorporation of organometallic fragments, such as ferrocene, into the structure of 2-propylpentanoic acid esters has been investigated to create novel compounds with unique electrochemical and photophysical properties. researchgate.net Ferrocene is a stable and aromatic organometallic compound that can be readily functionalized. magritek.com

New ferrocenyl-based valproic acid ester derivatives have been designed and synthesized. researchgate.net One synthetic approach involves the reaction of haloalkylferrocene derivatives with valproic acid in the presence of a base and a phase-transfer catalyst like 18-crown-6 (B118740) ether. researchgate.net For example, 2-oxo-2-ferrocenylethyl 2-propylpentanoate has been synthesized through the reaction of bromoacetylferrocene with valproic acid. researchgate.net

Table 4: Synthesis of a Ferrocene-Appended Ester

Compound Name Synthetic Method Key Reagents Reference
2-Oxo-2-ferrocenylethyl 2-propylpentanoate Reaction of a haloalkylferrocene with valproic acid. Bromoacetylferrocene, K₂CO₃, 18-crown-6 ether researchgate.netresearchgate.net

The synthesis of organometallic compounds often involves techniques to handle air- and moisture-sensitive reagents. mt.com The characterization of these derivatives typically relies on spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. researchgate.net

Development of Novel Prodrugs and Chemical Delivery Systems (focus on chemical design and synthesis)

The development of prodrugs of valproic acid, including its methyl ester, is a key strategy to improve its therapeutic profile by enhancing properties like bioavailability and reducing side effects. ontosight.aiijpcbs.com A prodrug is a chemically modified version of a drug that undergoes biotransformation in the body to release the active parent drug. ijpcbs.com

One common approach is the synthesis of ester prodrugs. ontosight.ai For example, polymeric prodrugs of valproic acid have been synthesized by covalently linking the drug to a polymer backbone. bioline.org.br In one study, a homopolymer of 4-chloromethyl styrene (B11656) and its copolymers were prepared, and sodium valproate was then attached to these polymers. bioline.org.br The release of valproic acid from these polymeric systems was found to be dependent on the pH and the hydrophilicity of the polymer. bioline.org.br

Another strategy involves the creation of chemical delivery systems that can target the drug to a specific site, such as the brain. google.com This can involve the use of carriers that facilitate transport across biological membranes.

Table 5: Examples of Valproic Acid Prodrug and Delivery System Designs

System Type Chemical Design Synthetic Approach Reference
Polymeric Prodrugs Covalent linkage of valproic acid to a polymer backbone via an ester bond. Reaction of sodium valproate with chloromethylated polystyrene copolymers. bioline.org.br
L-Phenylalanine ester prodrugs Ester linkage of valproic acid to the hydroxyl group of phenylalanine. Standard esterification methods. nih.gov

The design of these systems is a multidisciplinary effort, combining principles of organic synthesis, polymer chemistry, and pharmaceutical sciences to create more effective and safer therapeutic agents.

Environmental Fate and Degradation Mechanisms in Chemical Systems

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

Hydrolysis is a primary chemical degradation pathway for esters in aquatic environments. For methyl 2-propylpentanoate (B1229163), this process involves the cleavage of the ester bond in the presence of water, yielding its constituent parent acid and alcohol. The principal products of this reaction are 2-propylpentanoic acid (also known as valproic acid) and methanol (B129727).

Biodegradation Pathways and Microbial Metabolism in Soil and Water

Biodegradation is a critical process for the removal of organic compounds from soil and water systems, driven by the metabolic activity of microorganisms. The biodegradation of methyl 2-propylpentanoate is presumed to be initiated by microbial esterases, enzymes that catalyze the hydrolysis of the ester bond. This initial step mirrors chemical hydrolysis, releasing 2-propylpentanoic acid and methanol, which can then be further metabolized by various microbial communities. core.ac.uk

While specific studies detailing the complete microbial metabolism of this compound are limited, the degradation pathways for its constituent parts are well-known. Methanol can be utilized by a wide range of methylotrophic bacteria. core.ac.uk The resulting 2-propylpentanoic acid, a branched-chain fatty acid, can be further broken down, although its branched structure may render it more resistant to degradation than straight-chain fatty acids. The bacterial flora present in the environment plays a significant role in the rate and extent of metabolism. core.ac.uk

Volatilization and Atmospheric Partitioning Studies

Volatilization is the process by which a substance evaporates from water or soil into the air. This is a key environmental transport pathway that depends on the compound's vapor pressure and its Henry's Law constant. The partition coefficient (e.g., octanol-water partition coefficient, Kow) also provides insight into how a chemical will distribute itself between organic (like soil organic matter or lipids in organisms) and aqueous phases.

Specific experimental data for the vapor pressure, Henry's Law constant, and partition coefficient for this compound are not available in the cited literature. lgcstandards.com However, based on its structure as a C9 ester, it is expected to have low to moderate volatility. Its parent acid, 2-propylpentanoic acid, has a relatively low vapor pressure. The ester form is generally more volatile than its corresponding carboxylic acid. Therefore, volatilization from surface waters could be a relevant environmental fate process.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of various transformation products. The identity of these products depends on the degradation pathway.

Hydrolysis and Biodegradation: As established, the primary transformation products from both chemical hydrolysis and the initial step of biodegradation are 2-propylpentanoic acid and methanol .

Further Biodegradation: Methanol is readily metabolized to carbon dioxide and water. The biodegradation of 2-propylpentanoic acid would proceed through its own set of metabolites, likely involving intermediates of fatty acid oxidation.

Chemical Reduction: While less common as a primary environmental pathway, chemical reduction of this compound would yield 2-propylpentanol .

Atmospheric Oxidation: In the atmosphere, reaction with hydroxyl radicals would lead to a cascade of smaller, more oxidized products. While not studied for this specific molecule, analogous reactions for other volatile organic compounds can produce smaller aldehydes, ketones, and organic acids.

Research Applications and Roles As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Organic synthesis involves the construction of target molecules through a series of chemical reactions. purdue.edu Methyl 2-propylpentanoate (B1229163) is utilized as a reagent in these synthetic pathways, contributing to the formation of more complex molecular architectures. Its branched structure is a key feature that can be incorporated into larger molecules, influencing their physical and biological properties. The ester functional group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid (2-propylpentanoic acid) or reduction to the alcohol (2-propylpentanol), providing multiple avenues for further chemical modification.

The general scheme for its use as a precursor involves leveraging the reactivity of the ester group and the steric and electronic effects of the branched alkyl chain. For instance, the α-carbon to the carbonyl group can be a site for enolate formation and subsequent alkylation, allowing for the introduction of additional substituents and the construction of more elaborate carbon skeletons.

Intermediate in the Production of Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances produced in limited quantities and are used as building blocks for specialty chemicals. capitalresin.com Methyl 2-propylpentanoate and its derivatives find application as intermediates in the synthesis of these high-value products. capitalresin.comexpofine.comvastprotech.com The production of fine chemicals often involves multi-step syntheses where the specific structure of an intermediate like this compound is crucial for achieving the desired final product.

In the realm of specialty materials, derivatives of this compound are explored for their potential use in polymer chemistry. evitachem.com The introduction of its branched structure into a polymer backbone can impart unique properties such as altered thermal stability, solubility, and mechanical characteristics. For example, it can be a component in the synthesis of functional copolymers. evitachem.comessentialchemicalindustry.org

Application Area Role of this compound Potential End Products
Fine ChemicalsBuilding block in multi-step synthesisPharmaceuticals, agrochemicals, fragrances
Specialty MaterialsMonomer or structural modifierFunctional polymers with tailored properties

Chemical Tool for Studying Enzymatic Esterification and Hydrolysis

Enzymes, particularly lipases, are widely used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. This compound serves as a model substrate for studying the kinetics and selectivity of enzymatic esterification and hydrolysis reactions. nih.govmonash.edu The conversion of fatty acids to their methyl esters (FAMEs) is a well-established process, while the reverse reaction, the hydrolysis of FAMEs to fatty acids, is an area of ongoing research. monash.edu

Studies involving the enzymatic hydrolysis of methyl esters like this compound help in understanding how the structure of the substrate, such as the branching at the α-carbon, affects the enzyme's activity and selectivity. This knowledge is crucial for developing efficient biocatalytic processes for the production of specific fatty acids and other oleochemicals. monash.edu Research has shown that while enzymes can be highly selective, factors like the reaction system (e.g., traditional oil/water vs. three-liquid-phase systems) can significantly impact the efficiency and selectivity of the hydrolysis. nih.gov

Model Compound for Understanding Branched-Chain Fatty Acid Metabolism in Chemical Systems

Branched-chain fatty acids are important molecules in biological systems, and their metabolism is a key area of study. nih.gov this compound, as the methyl ester of 2-propylpentanoic acid (valproic acid), is a useful model compound for investigating the metabolic pathways of branched-chain fatty acids. biologists.comresearchgate.net The metabolism of its parent compound, valproic acid, is known to interfere with mitochondrial fatty acid β-oxidation. researchgate.net

By studying the metabolism of this compound in various chemical and biochemical systems, researchers can gain insights into how the branched structure is processed by enzymes involved in fatty acid metabolism. nih.govbiorxiv.org This includes understanding how the methyl branch affects the efficiency of metabolic enzymes and the formation of different metabolites. Such studies are important for elucidating the biochemical basis of the therapeutic and toxic effects of related compounds. biologists.comresearchgate.net

Exploration in Materials Science and Polymer Chemistry as a Building Block

In materials science and polymer chemistry, there is a continuous search for new monomers and building blocks that can be used to create materials with novel properties. This compound and its derivatives are being explored for this purpose. evitachem.combldpharm.com The incorporation of its branched alkyl structure into a polymer can disrupt the packing of polymer chains, leading to changes in properties such as crystallinity, glass transition temperature, and solubility.

For example, copolymers synthesized with monomers derived from this compound could exhibit enhanced flexibility or different surface properties compared to polymers made from linear monomers. essentialchemicalindustry.org The potential applications for such polymers could be in areas like adhesives, coatings, and specialty plastics where specific material characteristics are required. essentialchemicalindustry.org

Conclusion and Outlook for Methyl 2 Propylpentanoate Research

Summary of Key Academic Contributions

Methyl 2-propylpentanoate (B1229163), also known as the methyl ester of valproic acid, has been a subject of academic research primarily due to its relationship with its pharmacologically active parent compound. ontosight.ai The key scientific contributions are centered on its synthesis, chemical reactivity, and its potential as a prodrug or synthetic intermediate.

The most fundamental academic contribution has been the straightforward and well-documented synthesis of methyl 2-propylpentanoate via the esterification of valproic acid (2-propylpentanoic acid) with methanol (B129727), typically in the presence of an acid catalyst like sulfuric acid. ontosight.ai This standard reaction is a cornerstone of organic chemistry education and provides a reliable method for producing the compound.

In the realm of medicinal chemistry and pharmacology, research has positioned this compound as a potential prodrug of valproic acid. ontosight.ai Valproic acid is a widely used medication for epilepsy and bipolar disorder, but its use is associated with significant side effects. ontosight.ainih.gov Academic studies have explored ester prodrugs like this compound as a strategy to potentially enhance safety profiles, improve efficacy, or modify the pharmacokinetic properties of the parent drug. ontosight.ai Furthermore, the compound has served as a crucial intermediate or precursor in the synthesis of more complex and potentially therapeutic molecules, including anti-inflammatory drugs and novel heterocyclic compounds. core.ac.ukgoogle.com For instance, it has been used in the synthesis of DAG-indololactones, which are selective activators of RasGRP, a protein involved in cellular signaling pathways. nih.gov

Investigations into the biological activity of its parent compound, valproic acid, have provided significant context for the relevance of this compound. Valproic acid is known to be an inhibitor of histone deacetylases (HDAC) and to activate the ERK pathway, which is involved in neuronal growth and neurogenesis. nih.govnih.gov These findings provide a mechanistic framework for the potential biological effects of its methyl ester derivative.

Identification of Remaining Research Gaps and Challenges

Despite the foundational knowledge, significant research gaps and challenges remain in the comprehensive understanding of this compound.

A primary research gap is the lack of extensive, direct pharmacological and toxicological data for this compound itself. Much of its biological potential is inferred from studies on valproic acid. ontosight.ai While it is explored as a prodrug, there is a need for detailed comparative studies on its specific absorption, distribution, metabolism, and excretion (ADME) profile versus that of valproic acid. The hypothesis that it may offer an improved safety profile, particularly concerning hepatotoxicity and teratogenicity, remains largely underexplored and requires rigorous preclinical investigation. ontosight.ai

Another challenge lies in its chemical synthesis and characterization. While the basic esterification is simple, developing advanced, stereoselective synthetic routes to access specific isomers of this compound presents a challenge. Such stereocontrol could be crucial, as different enantiomers or diastereomers may possess distinct biological activities and metabolic fates.

Furthermore, the full extent of its mechanism of action is not fully elucidated. It is unclear if this compound acts solely as a carrier for valproic acid or if the ester form has its own unique interactions with biological targets before it is hydrolyzed. Research is needed to determine if its structure offers any unique therapeutic advantages or disadvantages beyond simply being a precursor. For example, studies on valproate-based ionic liquids have shown that modifying the cation can tune the biological activity, suggesting that the ester form might also have distinct properties. mdpi.com

The table below summarizes the key research areas and the identified gaps.

Research AreaKey ContributionsRemaining Gaps and Challenges
Synthesis Standard esterification of valproic acid. ontosight.aiDevelopment of stereoselective synthesis methods.
Pharmacology Investigated as a prodrug of valproic acid. ontosight.ai Used as an intermediate for other therapeutics. google.comLack of direct, comprehensive pharmacological data. Need for comparative ADME and toxicology studies against valproic acid. ontosight.ai
Mechanism of Action Inferred from valproic acid's known effects (HDAC inhibition, ERK pathway activation). nih.govnih.govElucidation of whether the ester has unique biological targets or activity independent of its hydrolysis to valproic acid.

Prospects for Future Innovation in Chemical Science and Technology

The future of this compound research holds considerable promise for innovation in both chemical science and technology. The existing knowledge base provides a strong launchpad for several forward-looking research directions.

In medicinal chemistry, the primary prospect lies in the rational design of next-generation therapeutics. By leveraging this compound as a scaffold, chemists can develop novel derivatives with finely tuned properties. This could lead to new drugs for neurological disorders that retain the therapeutic efficacy of valproic acid but with a significantly reduced side-effect profile. ontosight.ai Innovations may also arise from its use in combination therapies or as a component in creating multifunctional drugs that target multiple pathological pathways simultaneously, such as in cancer treatment where valproic acid has shown some effect. nih.govmdpi.com

From a chemical technology perspective, there is an opportunity for innovation in synthetic methodology. The development of continuous-flow systems for the synthesis of this compound and its derivatives could lead to more efficient, scalable, and environmentally friendly manufacturing processes. This aligns with the broader trend of "green chemistry" in the pharmaceutical and chemical industries.

Furthermore, the unique physicochemical properties of this compound could be exploited in materials science. Its nature as an ester with a branched alkyl chain could make it a candidate for use as a specialty solvent, a plasticizer, or a component in the formulation of novel materials, such as ionic liquids with specific biological activities. mdpi.com

The continued exploration of its biological effects using advanced analytical techniques will also be a source of innovation. Modern "omics" technologies (genomics, proteomics, metabolomics) can provide a high-resolution view of how this compound affects cellular pathways, potentially uncovering new therapeutic targets and applications that are currently unanticipated.

Q & A

Q. What are the common synthetic routes for methyl 2-propylpentanoate, and how are impurities minimized during purification?

this compound is typically synthesized via esterification of 2-propylpentanoic acid with methanol under acid catalysis. Key purification methods include flash chromatography using solvent systems like dichloromethane/methanol (9:1) to isolate the product as a pale-white oil with yields up to 92% . Impurities such as unreacted starting materials or side products (e.g., β-keto sulfones) are removed via silica gel column chromatography with ethyl acetate/hexane gradients .

Q. How is this compound characterized structurally and quantitatively in research settings?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example:

  • ¹H-NMR (CDCl₃, 400 MHz): Peaks at δ 0.85 ppm (t, 6H, CH₃), 1.21–1.40 ppm (m, CH₂ chains), and 4.14–4.17 ppm (m, ester OCH₂) confirm the ester backbone .
  • ¹³C-NMR (CDCl₃, 100 MHz): A carbonyl signal at δ 177.07 ppm verifies the ester group . High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight (e.g., observed [M+Na]⁺ = 265.0835) .

Q. What experimental protocols ensure accurate measurement of this compound’s physical properties (e.g., density)?

Density measurements at 293.15 K (871.00 kg/m³) are standardized using pure samples analyzed via calibrated pycnometers or automated densitometers. Consistency requires rigorous solvent removal (e.g., rotary evaporation) and validation against computational predictions (e.g., fragment-based force fields) .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to improve regioisomeric selectivity in derivatives of this compound?

Regioisomer ratios (e.g., 4.46:1 vs. 4.64:1 in phenoxypropyl derivatives) depend on catalyst choice. Iron chloride with DMAP favors one regioisomer, while tetrabutylammonium bromide (TBAB) alters selectivity via steric effects. Methodological optimization involves:

  • Screening polar aprotic solvents (THF, DCM) to stabilize intermediates.
  • Monitoring reaction kinetics with inline FTIR or LC-MS to identify optimal reaction times .

Q. What strategies resolve contradictions in reported yields for this compound conjugates (e.g., 45% vs. 92%)?

Yield discrepancies arise from divergent purification techniques or substrate reactivity. For example:

  • Low yields (45%) occur in conjugates with bulky groups (e.g., docosahexaenoyl), requiring gentler eluents (DCM/MeOH 9.9:0.1) to prevent decomposition .
  • High yields (92%) are achievable with hydroxyl-containing derivatives (e.g., 2-hydroxyethyl ester) due to improved solubility in polar solvents . Statistical Design of Experiments (DoE) can identify critical factors (temperature, solvent ratio) to standardize protocols .

Q. How is this compound evaluated in multitarget drug design for neuroinflammatory diseases?

The compound is conjugated with bioactive moieties (e.g., omega-3 fatty acids) to enhance blood-brain barrier permeability. Key steps include:

  • Synthesis : Coupling via carbodiimide chemistry, followed by TBS deprotection to yield free hydroxyl groups .
  • Biological testing : In vitro assays (e.g., microglial TNF-α inhibition) and in vivo models (e.g., LPS-induced neuroinflammation) to assess synergy . Network pharmacology tools (e.g., STRINGdb) map interactions between valproate derivatives and neuroinflammatory targets .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Challenges include low volatility for GC-MS and matrix interference in LC-MS. Solutions involve:

  • Derivatization : Silylation (e.g., BSTFA) to enhance GC-MS sensitivity.
  • Sample preparation : Solid-phase extraction (C18 columns) to isolate the ester from plasma proteins . Method validation follows ICH guidelines for precision (RSD <5%) and recovery (>90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.